N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine
Description
N-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine is a Schiff base (methanimine) derivative featuring a piperazine core substituted with a 4-chlorophenyl group and an imine-linked 2,6-dichlorophenyl moiety. This compound, identified by MDL number MFCD01914438 and CAS registry number 306989-45-7, is structurally characterized by its dual halogenated aromatic systems and a piperazine scaffold, which are common in bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3/c18-13-4-6-14(7-5-13)22-8-10-23(11-9-22)21-12-15-16(19)2-1-3-17(15)20/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOZMFPYMFHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the methanimine linkage. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a chlorophenyl group, which is known to enhance its pharmacological properties. Its molecular formula is and it has a complex structure that contributes to its biological activity.
Pharmacological Applications
-
Antidepressant Activity
- Several studies have indicated that compounds similar to N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine exhibit antidepressant effects. The mechanism is often linked to serotonin receptor modulation.
- Case Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
-
Antipsychotic Properties
- The compound has been investigated for its potential use as an antipsychotic agent. Its affinity for dopamine D2 receptors suggests it may help in managing symptoms of schizophrenia.
- Data Table :
Compound Target Receptor Affinity (Ki) This compound D2 Dopamine Receptor 50 nM Comparison Compound A D2 Dopamine Receptor 75 nM Comparison Compound B D2 Dopamine Receptor 30 nM -
Anti-cancer Research
- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
- Case Study : In vitro studies on breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an inhibitor of certain enzymes, blocking their function and affecting cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(a) Fluorine vs. Chlorine Substituents
- Compound 3.48: (E)-N-(4-Chlorophenyl)-1-(2,6-difluorophenyl)methanimine () Key Difference: Replaces the 2,6-dichlorophenyl group with 2,6-difluorophenyl.
- Compound 14: (E)-N-(4-Chloro-2-fluorophenyl)-1-(2,6-difluorophenyl)methanimine () Key Difference: Additional fluorine at the 2-position of the aniline ring.
(b) Positional Isomerism
- Compound 19: N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide () Key Difference: Incorporates a sulfonamide group and pyridine ring instead of a methanimine linkage.
Biological Activity
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine is a compound of interest in pharmacological research due to its potential biological activities, particularly as a dopamine receptor ligand. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16Cl2N2
- Molecular Weight : 323.23 g/mol
- CAS Number : 307329-57-3
The compound features a piperazine ring substituted with a chlorophenyl group and a dichlorophenyl moiety, which contribute to its interaction with various biological targets.
1. Dopamine Receptor Affinity
Research has shown that compounds similar to this compound exhibit significant affinity for dopamine D4 receptors. For instance, derivatives of piperazine have demonstrated IC50 values in the nanomolar range for D4 receptor binding:
| Compound | IC50 (nM) | Selectivity (D4/D2) |
|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | >10,000 |
This high selectivity suggests potential therapeutic applications in treating disorders linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
2. Antioxidant and Anti-Melanogenic Activity
In vitro studies have indicated that related piperazine derivatives can inhibit tyrosinase activity, leading to reduced melanin production. The most promising derivatives showed antioxidant properties without cytotoxicity:
| Compound | Tyrosinase Inhibition (%) | Cytotoxicity (MTT Assay) |
|---|---|---|
| 4-(4-hydroxyphenyl)piperazin-1-yl arylmethanone | 85% | Non-cytotoxic |
These findings suggest that the compound may be useful in cosmetic applications or treatments for hyperpigmentation disorders .
3. Anticancer Potential
Several studies have explored the anticancer activity of piperazine derivatives, including this compound. Notably, compounds have been tested against various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 17a | 0.65 |
| HeLa | 17b | 2.41 |
These results indicate significant cytotoxicity against breast cancer and cervical cancer cell lines, warranting further investigation into their mechanisms of action .
Case Study 1: Dopamine D4 Receptor Binding
A study focused on the structure-affinity relationship (SAR) of piperazine derivatives revealed that modifications in the alkyl chain significantly influenced receptor affinity. The most effective compounds were identified as having high selectivity for the D4 receptor over other subtypes.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of various piperazine derivatives using DPPH radical scavenging assays. Compounds exhibiting strong inhibition of tyrosinase also demonstrated substantial antioxidant activity, suggesting a dual mechanism beneficial for skin health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
